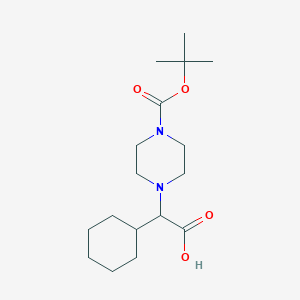
2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is a chemical compound with the molecular formula C16H28N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid typically involves the reaction of piperazine with tert-butoxycarbonyl chloride (Boc-Cl) to form the tert-butoxycarbonyl (Boc) protected piperazine. This intermediate is then reacted with cyclohexylacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. These interactions can lead to changes in the activity of these targets, affecting biochemical pathways and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-piperazinyl acetic acid
- 4-(tert-Butoxycarbonyl)-1-piperazinyl benzoic acid
- 4-(tert-Butoxycarbonyl)-1-piperazinyl benzo[b]thiophene-2-carboxylic acid
Uniqueness
2-(4-Tert-butoxycarbonylpiperazin-1-yl)-2-cyclohexyl-acetic acid is unique due to its cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific research applications .
Eigenschaften
Molekularformel |
C17H30N2O4 |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-cyclohexyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C17H30N2O4/c1-17(2,3)23-16(22)19-11-9-18(10-12-19)14(15(20)21)13-7-5-4-6-8-13/h13-14H,4-12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
CNJTUIUJKNRYQR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2CCCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















